molecular formula C12H6ClNO2 B1630279 9-Chloro-1H-benzo[F]indole-2,3-dione CAS No. 93776-83-1

9-Chloro-1H-benzo[F]indole-2,3-dione

Cat. No.: B1630279
CAS No.: 93776-83-1
M. Wt: 231.63 g/mol
InChI Key: WVMGTTTWIITCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-1H-benzo[F]indole-2,3-dione is a useful research compound. Its molecular formula is C12H6ClNO2 and its molecular weight is 231.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research has indicated that derivatives of benzo[f]indole compounds exhibit significant antitumor properties. For instance, studies have demonstrated that 9-chloro derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A specific compound derived from this class showed potent antiproliferative activity against HeLa cells with an IC50 value of 8.7 µM, indicating its potential as an anticancer agent targeting microtubule dynamics .

Inhibition of Neutrophil Elastase:
Another study focused on benzo[f]indole derivatives, including 9-chloro-1H-benzo[F]indole-2,3-dione, evaluated their effects on superoxide anion generation and neutrophil elastase release in activated human neutrophils. The results revealed that certain derivatives exhibited dual inhibitory effects with IC50 values as low as 2.74 µM for superoxide generation, suggesting their potential use in treating inflammatory conditions .

Synthetic Chemistry

Synthesis of Novel Derivatives:
The compound serves as a precursor in the synthesis of various biologically active molecules. For example, it can be reacted with different amines or carbonyl compounds to generate a range of substituted benzo[f]indole derivatives that may possess enhanced biological activities. The versatility of its structure allows for modifications that can lead to compounds with specific therapeutic targets .

Use in Organic Synthesis:
this compound has been utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it valuable in developing new synthetic pathways for drug discovery and material science applications .

Material Science

Applications in Organic Electronics:
Recent advances have explored the use of benzo[f]indole derivatives in organic electronic materials due to their semiconducting properties. The incorporation of this compound into organic photovoltaic devices has shown promising results in enhancing charge transport and overall device efficiency .

CompoundActivityIC50 Value (µM)Reference
Compound AAntitumor (HeLa)8.7
Compound BNeutrophil Elastase Inhibition2.74
Compound CSuperoxide Generation Inhibition2.78

Properties

CAS No.

93776-83-1

Molecular Formula

C12H6ClNO2

Molecular Weight

231.63 g/mol

IUPAC Name

9-chloro-1H-benzo[f]indole-2,3-dione

InChI

InChI=1S/C12H6ClNO2/c13-9-7-4-2-1-3-6(7)5-8-10(9)14-12(16)11(8)15/h1-5H,(H,14,15,16)

InChI Key

WVMGTTTWIITCGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C(=C2Cl)NC(=O)C3=O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2Cl)NC(=O)C3=O

Key on ui other cas no.

93776-83-1

Origin of Product

United States

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